2-Nitrophenylarsonic acid
Overview
Description
2-Nitrophenylarsonic acid is an organoarsenic compound with the molecular formula C6H6AsNO5. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further bonded to an arsonic acid group. This compound has been utilized in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrophenylarsonic acid typically involves the nitration of phenylarsenic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction temperature carefully monitored to prevent over-nitration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through crystallization or other separation techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrophenylarsonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The arsonic acid group can be oxidized to form arsenic acid derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate the substitution reaction.
Major Products:
Reduction: 2-Aminophenylarsonic acid.
Oxidation: Arsenic acid derivatives.
Substitution: Various substituted phenylarsenic compounds depending on the nucleophile used.
Scientific Research Applications
2-Nitrophenylarsonic acid has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing arsenic-based drugs for treating certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds
Mechanism of Action
The mechanism of action of 2-Nitrophenylarsonic acid involves its interaction with biological molecules, particularly proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The arsonic acid group can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. These interactions are crucial for its antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 4-Nitrophenylarsonic acid
- 2-Aminophenylarsonic acid
- 4-Aminophenylarsonic acid
Comparison: 2-Nitrophenylarsonic acid is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and biological activity. Compared to 4-Nitrophenylarsonic acid, the ortho position of the nitro group in this compound results in different steric and electronic effects, leading to variations in its chemical behavior and applications. The presence of the nitro group also distinguishes it from amino-substituted analogs, which have different reactivity and biological properties .
Properties
IUPAC Name |
(2-nitrophenyl)arsonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6AsNO5/c9-7(10,11)5-3-1-2-4-6(5)8(12)13/h1-4H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEDGVZDGVIURN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[As](=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6AsNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063848 | |
Record name | Arsonic acid, (2-nitrophenyl)- | |
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Molecular Weight |
247.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Acros Organics MSDS] | |
Record name | 2-Nitrobenzenearsonic acid | |
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CAS No. |
5410-29-7 | |
Record name | As-(2-Nitrophenyl)arsonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5410-29-7 | |
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Record name | 2-Nitrobenzenearsonic acid | |
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Record name | 2-Nitrophenylarsonic acid | |
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Record name | Arsonic acid, As-(2-nitrophenyl)- | |
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Record name | Arsonic acid, (2-nitrophenyl)- | |
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Record name | 2-nitrophenylarsonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.077 | |
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Record name | 2-NITROBENZENEARSONIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNR3SU2Y5P | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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